molecular formula C21H24N2O4 B304395 1-(4-Ethoxyphenyl)-3-[2-(3-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione

1-(4-Ethoxyphenyl)-3-[2-(3-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione

Cat. No.: B304395
M. Wt: 368.4 g/mol
InChI Key: ZGDKRMHVGBBXBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxyphenyl)-3-[2-(3-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy-phenyl group, a methoxy-phenyl group, and a pyrrolidine-2,5-dione core.

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-[2-(3-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the pyrrolidine-2,5-dione core and the subsequent attachment of the ethoxy-phenyl and methoxy-phenyl groups. Common synthetic routes may include:

    Formation of Pyrrolidine-2,5-dione Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of Ethoxy-phenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of Methoxy-phenyl Group: This step may involve nucleophilic substitution reactions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-3-[2-(3-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-[2-(3-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may be studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-[2-(3-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-3-[2-(3-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione can be compared with similar compounds such as:

    1-(4-Methoxy-phenyl)-3-[2-(3-ethoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione: This compound has a similar structure but with different substituents.

    1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-methylamino]-pyrrolidine-2,5-dione: This compound differs in the nature of the amino group.

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-(3-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H24N2O4/c1-3-27-17-9-7-16(8-10-17)23-20(24)14-19(21(23)25)22-12-11-15-5-4-6-18(13-15)26-2/h4-10,13,19,22H,3,11-12,14H2,1-2H3

InChI Key

ZGDKRMHVGBBXBE-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=CC=C3)OC

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=CC=C3)OC

Origin of Product

United States

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